3-Bromo-6-methoxy-1,8-naphthyridine
Description
Contextualization within Nitrogen Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. These cyclic molecules, which incorporate at least one nitrogen atom within a carbocyclic ring, are ubiquitous in nature and synthetic science. The 1,8-naphthyridine (B1210474) framework belongs to a class of compounds known as diazanaphthalenes, which are bicyclic aromatic systems containing two nitrogen atoms. researchgate.net This structure is of significant interest as it is considered a bioisostere of quinoline (B57606), meaning it has a similar size and electronic configuration, allowing it to often interact with biological systems in a comparable manner. researchgate.net The unique arrangement of nitrogen atoms in the 1,8-naphthyridine scaffold imparts distinct chemical properties and reactivity, making it a privileged structure in the development of new functional molecules. researchgate.netnih.gov The first synthesis of a 1,8-naphthyridine derivative was reported in 1893, and the parent compound was synthesized in 1927, opening the door for extensive research into this chemical family. researchgate.net
Architectural Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine scaffold is a planar, rigid, and electron-deficient aromatic system. Its defined and stable architecture makes it an excellent platform for the precise spatial arrangement of various functional groups. This structural rigidity is a valuable asset in the design of molecules intended for specific applications, such as ligands for metal catalysis or probes for biological systems. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metal ions, a property that has been widely exploited. nih.gov The discovery that nalidixic acid, a 1,8-naphthyridine derivative, possessed antibacterial properties in 1962 spurred significant interest in this scaffold, leading to its incorporation into a wide array of compounds with diverse applications. researchgate.netnih.gov
The Role of Halogen and Methoxy (B1213986) Substituents in Chemical Research
The functionalization of the 1,8-naphthyridine core with substituents like halogens and methoxy groups is a key strategy for modulating its chemical and physical properties. The compound 3-Bromo-6-methoxy-1,8-naphthyridine incorporates both, creating a molecule with significant potential for synthetic transformations.
The bromine atom at the 3-position is particularly important as a versatile synthetic "handle." Aryl bromides are common electrophilic partners in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org
Two of the most prominent examples are:
The Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.orgwikipedia.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.orgharvard.edu
The Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The presence of the bromine atom on the this compound scaffold makes it an ideal substrate for these transformations, enabling the straightforward introduction of a wide range of aryl, alkyl, or amino groups.
The methoxy group (-OCH₃) at the 6-position, meanwhile, influences the electronic properties of the naphthyridine ring. As an electron-donating group, it increases the electron density of the aromatic system, which can affect the molecule's reactivity, stability, and physical properties such as solubility.
The following tables provide key data for this compound and representative conditions for cross-coupling reactions on related bromo-heterocyclic systems, illustrating the synthetic utility of the bromo substituent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2225879-19-4 | bldpharm.com |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60% | chemspider.com |
| Suzuki Coupling | 3-bromo-4-trifloylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | researchgate.net |
| Buchwald-Hartwig Amidation | 3-bromo-1,8-naphthalimide | Various Amides | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | Good | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-bromo-6-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-6-2-7(10)4-11-9(6)12-5-8/h2-5H,1H3 |
InChI Key |
GFWJOCIJPUHHDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=C(C=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Bromo 6 Methoxy 1,8 Naphthyridine
Direct Functionalization Approaches on the Naphthyridine Core
Direct functionalization of the pre-formed 1,8-naphthyridine (B1210474) skeleton is a key strategy for the synthesis of derivatives like 3-Bromo-6-methoxy-1,8-naphthyridine. This approach involves the sequential introduction of bromo and methoxy (B1213986) groups onto the parent heterocycle.
Regioselective Bromination Methodologies
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org The mechanism involves the attack of the aromatic π-system on an electrophile, forming a positively charged intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com This intermediate then loses a proton to restore aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com
In the context of 1,8-naphthyridine, the presence of two nitrogen atoms in the bicyclic system significantly influences its reactivity towards electrophiles. The nitrogen atoms are electronegative and exert a deactivating effect on the ring, making electrophilic substitution more challenging compared to benzene. wikipedia.org
The position of bromination on the 1,8-naphthyridine ring is governed by the electronic effects of the nitrogen atoms. The nitrogen atoms deactivate the ring towards electrophilic attack, particularly at the positions ortho and para to them. In 1,8-naphthyridine, the C2, C4, C5, and C7 positions are α and γ to the nitrogen atoms and are thus deactivated. The C3 and C6 positions, being β to the nitrogen atoms, are the most electron-rich and therefore the preferred sites for electrophilic attack.
Studies on the bromination of 1,8-naphthyridine have shown that the reaction with bromine in various solvents can lead to 3-bromo-1,8-naphthyridine (B90940) as a major product. acs.org The reaction conditions, including the choice of brominating agent and solvent, can be optimized to enhance the regioselectivity for the C3 position. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide a milder and more selective method for bromination.
Methoxy Group Introduction Strategies
Following the successful bromination at the C3 position, the next key transformation is the introduction of a methoxy group at the C6 position.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is substituted with a good leaving group, such as a halogen. wikipedia.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack and stabilize the intermediate complex. masterorganicchemistry.com
In the synthesis of this compound, a potential route involves the nucleophilic substitution of a halogen at the C6 position with a methoxide (B1231860) source. This would typically require a 3-bromo-6-halo-1,8-naphthyridine precursor. The reaction would proceed by the attack of methoxide ion at the C6 position, followed by the departure of the halide leaving group. The rate of this reaction is influenced by the nature of the leaving group and the reaction conditions, such as temperature and solvent.
| Reagent | Conditions | Product | Yield |
| Sodium methoxide | Methanol, reflux | 6-methoxy-1,8-naphthyridine | Varies |
| Potassium methoxide | DMSO, heat | 6-methoxy-1,8-naphthyridine | Varies |
Direct C-H methoxylation of heterocycles is an emerging and atom-economical approach. While less common for naphthyridines compared to other heterocyclic systems, research into direct functionalization is ongoing. These methods might involve transition-metal catalysis or oxidative coupling reactions. For example, palladium-catalyzed C-H activation/C-O bond formation could potentially be applied for the direct introduction of a methoxy group onto the 1,8-naphthyridine core. However, controlling the regioselectivity for the C6 position in the presence of a bromine atom at C3 would be a significant challenge.
Another approach could involve the synthesis of a 6-hydroxy-1,8-naphthyridine derivative, followed by methylation of the hydroxyl group to form the desired methoxy ether. The synthesis of 7-hydroxy-1,8-naphthyridin-2-ones has been reported, which could potentially be adapted. nih.gov
| Precursor | Reagent | Product |
| 6-chloro-1,8-naphthyridine | Sodium methoxide | 6-methoxy-1,8-naphthyridine |
| 6-hydroxy-1,8-naphthyridine | Methyl iodide, base | 6-methoxy-1,8-naphthyridine |
Cyclization and Condensation Pathways to Construct the 1,8-Naphthyridine Ring System
The formation of the bicyclic 1,8-naphthyridine core is the cornerstone of synthesizing this compound. This is typically achieved through cyclization and condensation reactions that form the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine precursor.
Classical and Modern Cyclization Reactions for Naphthyridine Synthesis
A variety of named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the preparation of 1,8-naphthyridines. These methods generally involve the reaction of a 2-aminopyridine (B139424) derivative with a three-carbon unit that undergoes cyclization to form the new pyridine ring.
While direct application of all these named reactions to the synthesis of this compound is not extensively documented, the principles of these reactions are fundamental to understanding potential synthetic routes.
The Friedlander synthesis is one of the most versatile and widely employed methods for 1,8-naphthyridine construction. organic-chemistry.orgnih.govacs.orgorganic-chemistry.orgnih.govacs.orgtsijournals.com It involves the condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). For the synthesis of the target molecule, a plausible route would involve the Friedlander condensation of 2-amino-5-methoxy-nicotinaldehyde with a suitable three-carbon synthon that would introduce the bromo-substituted portion of the second ring. The reaction is often catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation and in green solvents like water. nih.govacs.orgtsijournals.com
The Gould-Jacobs reaction offers another pathway, typically starting from an aminopyridine and a malonic acid derivative, such as diethyl ethoxymethylenemalonate. acs.org This reaction proceeds through a condensation followed by a thermal cyclization to afford a 4-hydroxy-1,8-naphthyridine derivative, which can be further functionalized.
The Skraup and Doebner-von Miller reactions , which traditionally use glycerol (B35011) or α,β-unsaturated carbonyl compounds with anilines in the presence of strong acids and oxidizing agents, have been applied to the synthesis of the parent 1,8-naphthyridine from 2-aminopyridine. However, the harsh conditions and potential for low yields and side products often limit their application for highly functionalized derivatives.
Other classical methods like the Combes, Conrad-Limpach, and Pfitzinger reactions also provide routes to quinoline and, by extension, naphthyridine systems, each with its specific set of starting materials and intermediates. nih.gov For instance, the Pfitzinger reaction utilizes an isatin-like precursor, which for 1,8-naphthyridine synthesis would be a 7-azaisatin derivative.
The following table summarizes the general applicability of these classical reactions to 1,8-naphthyridine synthesis:
| Reaction Name | General Reactants | Applicability to 1,8-Naphthyridines |
| Friedlander | 2-Aminopyridine-3-carbaldehyde/ketone + α-Methylene compound | Widely used, high yields, and good functional group tolerance. organic-chemistry.orgnih.govacs.orgorganic-chemistry.orgnih.govacs.orgtsijournals.com |
| Gould-Jacobs | 2-Aminopyridine + Alkoxymethylenemalonate | Applicable, leads to 4-hydroxy-1,8-naphthyridine derivatives. acs.org |
| Skraup | 2-Aminopyridine + Glycerol + Oxidizing agent | Used for parent and simple alkyl-substituted 1,8-naphthyridines; harsh conditions. |
| Doebner-von Miller | 2-Aminopyridine + α,β-Unsaturated aldehyde/ketone | Similar to Skraup, applicable but can have regioselectivity issues. |
| Combes | 2-Aminopyridine + β-Diketone | Applicable for the synthesis of substituted quinolines and can be adapted for naphthyridines. nih.gov |
| Pfitzinger | 7-Azaisatin derivative + Carbonyl compound | Potentially applicable, dependent on the availability of the azaisatin precursor. nih.gov |
Modern synthetic strategies increasingly rely on multi-component reactions (MCRs) and tandem or domino reactions to construct complex molecules like 1,8-naphthyridines in a single step, enhancing efficiency and atom economy. organic-chemistry.org An example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, to afford highly substituted 1,8-naphthyridines. organic-chemistry.org These reactions are often catalyzed by Lewis acids or other promoters and can proceed under mild conditions.
Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolation of intermediates, also provide elegant pathways. For instance, a sequence involving a coupling reaction followed by an intramolecular cyclization can be designed to form the 1,8-naphthyridine ring system.
Role of Substituted Pyridine Precursors and Reaction Auxiliaries
The choice of the starting substituted pyridine is critical as it dictates the substitution pattern in one of the rings of the final 1,8-naphthyridine product. For the synthesis of this compound, a key precursor would be a 2-amino-5-methoxypyridine (B21397) derivative. A plausible starting material is 2-amino-5-methoxypyridine . This precursor contains the necessary methoxy group at the desired position. This aminopyridine can then be converted into a more reactive intermediate, such as 2-amino-5-methoxynicotinaldehyde, to participate in a Friedlander cyclization.
Reaction auxiliaries, such as catalysts and reagents, play a pivotal role in directing the course of the cyclization and improving yields. In the context of the Friedlander synthesis, both acid and base catalysts are commonly employed. For instance, catalysts like piperidine, L-proline, and metal triflates have been shown to be effective. The use of dehydrating agents can also be beneficial in driving the condensation step towards completion.
Catalytic Transformations in Naphthyridine Synthesis and Derivatization
Catalysis, particularly using transition metals, is indispensable in modern organic synthesis and plays a crucial role in both the construction and subsequent functionalization of the 1,8-naphthyridine core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald–Hartwig, Heck, Stille)
The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating libraries of novel 1,8-naphthyridine derivatives for various applications.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-naphthyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Buchwald–Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 3-position. This is achieved by reacting the bromo-naphthyridine with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the bromo-naphthyridine with an alkene, while the Stille coupling utilizes organotin reagents as the coupling partners.
The following table provides a summary of these key palladium-catalyzed cross-coupling reactions and their application in the derivatization of a bromo-naphthyridine scaffold.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. |
| Buchwald–Hartwig | Amine | C-N | Pd₂(dba)₃/BINAP, XPhos, etc. |
| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂/P(o-tolyl)₃, etc. |
| Stille | Organotin reagent | C-C | Pd(PPh₃)₄, etc. |
These catalytic transformations significantly expand the chemical space accessible from this compound, making it a highly valuable building block in medicinal chemistry and materials science.
Copper-Catalyzed Amidation and Other Metal-Mediated Processes
The transformation of the bromine atom at the C3 position of this compound into a nitrogen-containing functionality is a critical step in the synthesis of many of its derivatives. Copper-catalyzed amidation and other related metal-mediated processes have emerged as powerful tools for forging this crucial C-N bond.
One of the most significant advancements in this area is the development of mild and efficient copper-catalyzed amination reactions. A notable example is the room temperature, copper-catalyzed amination of amido-bromo-1,8-naphthyridines using aqueous ammonia (B1221849). nih.gov This method, employing copper(II) oxide (Cu₂O) as the catalyst, provides a direct and environmentally benign route to the corresponding amino derivatives. The use of aqueous ammonia and ambient temperature conditions represents a significant step forward from traditional, often harsh, reaction conditions.
The Ullmann condensation, a classic copper-catalyzed reaction, has also been refined for the amination of aryl halides. While traditionally requiring high temperatures, modern protocols have been developed that proceed under milder conditions, often employing ligands to enhance the efficiency of the copper catalyst. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. Although specific examples for this compound are not extensively documented, the general principles are applicable.
In addition to copper, palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines from aryl halides. wikipedia.org This reaction is renowned for its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. While direct application to this compound is not widely reported, the amination of other bromo-substituted N-heterocycles provides valuable insights into the potential reaction conditions.
Below is a data table summarizing representative conditions for copper-catalyzed and palladium-catalyzed amination of related bromo-N-heterocycles, which can serve as a guide for the amination of this compound.
| Aryl Halide (Analogue) | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amido-bromo-1,8-naphthyridine | Aqueous Ammonia | Cu₂O | - | - | - | Room Temp | 10-87 | nih.gov |
| 2-Bromopyridine | Various Amines | Pd(OAc)₂ | Xantphos | DBU | Toluene | 100 | High | chemrxiv.org |
| Bromo-N-heterocycle | Various Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good-Excellent | wikipedia.org |
Interactive Data Table: The data in this table is based on analogous compounds and serves as a predictive guide. The actual yields and optimal conditions for this compound may vary.
Direct C–H Functionalization Methodologies
Direct C–H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. Instead of relying on pre-functionalized starting materials, this methodology directly converts C–H bonds into new C-C or C-heteroatom bonds. For a molecule like 6-methoxy-1,8-naphthyridine, direct C–H functionalization would provide an alternative and more efficient route to introduce substituents without the need for a halogen at the 3-position.
The electron-rich nature of the 1,8-naphthyridine ring system, further enhanced by the methoxy group at the C6 position, makes it a candidate for electrophilic C–H activation. However, controlling the regioselectivity of such reactions can be challenging. The development of directing groups has been a key breakthrough in addressing this challenge. These groups coordinate to the metal catalyst and position it in close proximity to a specific C–H bond, thereby ensuring selective functionalization.
While specific examples of direct C–H functionalization on 6-methoxy-1,8-naphthyridine are limited in the literature, studies on related N-heterocycles provide valuable insights. For instance, the use of a nitrile-based directing group attached to a silicon tether has been shown to enable meta-selective C–H activation of aromatic rings. nih.gov This strategy could potentially be adapted to direct functionalization to specific positions on the naphthyridine core.
Furthermore, the functionalization of benzylic C-H bonds in compounds like (thio)xanthenes using electrochemistry in the absence of a metal catalyst highlights the potential of alternative activation methods. mdpi.com Such approaches could inspire the development of novel C-H functionalization strategies for the methyl group of the methoxy substituent in this compound, opening up new avenues for derivatization.
The table below outlines conceptual approaches for the direct C-H functionalization of a 6-methoxy-1,8-naphthyridine core based on methodologies developed for other heterocyclic systems.
| Substrate (Conceptual) | Reagent | Catalyst/Method | Position of Functionalization (Predicted) | Product Type (Conceptual) | Reference (Analogous System) |
| 6-Methoxy-1,8-naphthyridine | Aryl Halide | Pd(OAc)₂ / Directing Group | C4 or C5 | Arylated Naphthyridine | nih.gov |
| 6-Methoxy-1,8-naphthyridine | Alkene | Electrochemical | Methoxy-methyl | Alkylated Naphthyridine | mdpi.com |
Interactive Data Table: This table presents conceptual applications of C-H functionalization to the 6-methoxy-1,8-naphthyridine scaffold based on existing methodologies for other heterocyclic systems.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. For the synthesis of this compound and its derivatives, green chemistry approaches focus on the use of safer solvents, alternative energy sources, and the development of one-pot reactions to minimize waste and improve efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. jchps.comresearchgate.net The synthesis of functionalized 1,8-naphthyridines has been successfully achieved using microwave irradiation, often in solvent-free conditions or in eco-friendly solvents like water. jchps.comrsc.org These methods provide a rapid and efficient alternative to conventional heating.
The use of environmentally benign solvents is another key aspect of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. The development of synthetic routes for 1,8-naphthyridines in water represents a significant advancement in the green synthesis of this important scaffold. rsc.org
One-pot, multi-component reactions are also a hallmark of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing waste. The synthesis of functionalized 1,8-naphthyridines via multi-component reactions under green conditions has been reported, showcasing the efficiency and sustainability of this approach. jchps.com
The following table highlights examples of green synthetic methods for the preparation of 1,8-naphthyridine derivatives.
| Reaction Type | Energy Source | Solvent | Key Features | Yield (%) | Reference |
| Three-component reaction | Microwave | Solvent-free | Rapid, one-pot synthesis | Good | jchps.com |
| Friedländer Annulation | Conventional Heating | Water | Eco-friendly solvent | High | rsc.org |
| Multi-component reaction | Microwave | DMF | Rapid, efficient | Good | researchgate.net |
| Grinding Method | Mechanical Energy | Solvent-free | Solid-state synthesis | 82-90 | researchgate.net |
Interactive Data Table: This table showcases various green chemistry approaches for the synthesis of the 1,8-naphthyridine core, highlighting the move towards more sustainable synthetic practices.
Chemical Reactivity and Derivatization Potential of 3 Bromo 6 Methoxy 1,8 Naphthyridine
Transformations at the Bromine Center
The bromine atom at the C3-position of the 1,8-naphthyridine (B1210474) ring is the primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions of the Bromine Atom
The electron-deficient nature of the pyridine (B92270) ring in the 1,8-naphthyridine system facilitates nucleophilic aromatic substitution (SNAr) at the C3-position. While direct displacement of the bromide by common nucleophiles can be challenging, the reaction can be promoted under specific conditions. For instance, reactions with amines can proceed to yield 3-amino-1,8-naphthyridine derivatives. libretexts.org This transformation is often carried out at elevated temperatures and may be influenced by the nature of the amine and the presence of a base. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophilic attack of the amine on the electron-deficient C3 carbon is the rate-determining step. The stability of this intermediate is influenced by the electronic properties of the naphthyridine ring.
The general reactivity order for halides in nucleophilic aromatic substitution is F > Cl ≈ Br > I, which suggests that while bromine is a good leaving group, the activation of the aromatic system is crucial for the reaction to proceed efficiently. chemguide.co.uk
Carbon-Carbon and Carbon-Heteroatom Bond Formations via Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of 3-Bromo-6-methoxy-1,8-naphthyridine. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering access to a vast array of substituted 1,8-naphthyridine analogues.
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds by reacting the bromo-naphthyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgmt.comlibretexts.org This reaction is tolerant of a wide range of functional groups and provides a straightforward route to 3-aryl- or 3-heteroaryl-1,8-naphthyridines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles This table presents examples of Suzuki-Miyaura reactions on bromo-heterocyclic compounds analogous to this compound, illustrating typical reaction conditions.
| Bromo-Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1-bromo-3-(methylsulfonyl)benzene | 3-pyridylborane | Not specified | Not specified | Not specified | 92.5 |
| 4-bromo-6H-1,2-oxazines | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |
The Buchwald-Hartwig amination provides a direct route to 3-amino-1,8-naphthyridine derivatives by coupling the bromo-naphthyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in combination with a bulky phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. chemspider.com The choice of ligand is critical for the efficiency of the reaction, with ligands like BINAP and DPPF showing good results for the coupling of primary amines. wikipedia.org The reaction has been successfully applied to the amidation of structurally similar 3-bromo-1,8-naphthalimides, highlighting its potential for the derivatization of the 1,8-naphthyridine core. nih.gov
Table 2: Examples of Buchwald-Hartwig Amination Reactions This table showcases examples of Buchwald-Hartwig amination on bromo-aromatic compounds, providing insights into the potential conditions for this compound.
| Bromo-Aromatic | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60 |
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromo-naphthyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The resulting 3-alkynyl-1,8-naphthyridines are valuable intermediates that can be further elaborated through various alkyne-based transformations. Copper-free Sonogashira protocols have also been developed, offering an alternative under certain conditions. pitt.edu
Table 3: Examples of Sonogashira Coupling Reactions This table provides examples of Sonogashira coupling on bromo-aromatic substrates, demonstrating the general applicability of this reaction.
| Bromo-Aromatic | Alkyne | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Amine | Various |
Reductive Elimination Pathways
Reactivity Pertaining to the Methoxy (B1213986) Group
The methoxy group at the C6-position, while generally more stable than the C3-bromine, also offers opportunities for chemical modification and exerts a significant electronic influence on the reactivity of the 1,8-naphthyridine ring.
Chemical Modifications of the Ether Moiety
The primary chemical modification of the methoxy group involves its cleavage to the corresponding hydroxynaphthyridine. This demethylation can typically be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting 3-bromo-1,8-naphthyridin-6-ol is a valuable intermediate for further functionalization, for example, through O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. While no specific demethylation protocol for this compound is documented, the synthesis of isoaaptamine, a structurally related benzo[de] nih.govrsc.orgnaphthyridine, involved the demethylation of a methoxy group, suggesting the feasibility of this transformation. nih.gov
Electronic Influence of the Methoxy Substituent on Ring Reactivity
In the context of electrophilic aromatic substitution, the methoxy group would activate the ring towards electrophiles, although the inherent electron-deficient nature of the pyridine rings makes such reactions challenging on the 1,8-naphthyridine core itself.
Conversely, for nucleophilic aromatic substitution at the C3-position, the electron-donating nature of the methoxy group can have a deactivating effect. By increasing the electron density of the ring, it can destabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, potentially slowing down the reaction rate compared to an unsubstituted or electron-withdrawn analogue. A theoretical investigation into substituent effects on the noncatalyzed amination of aryl halides showed a correlation between the barrier heights of C-N bond formation and the Hammett σ parameters of the substituents, confirming the significant electronic influence of substituents on reactivity. nih.gov The presence of a methoxy group generally increases the activation energy for nucleophilic substitution.
Electrophilic and Nucleophilic Reactivity of the 1,8-Naphthyridine Core
The reactivity of the 1,8-naphthyridine ring is influenced by the electron-withdrawing effect of the two nitrogen atoms, which generally makes the carbon atoms of the rings electron-deficient. The substituents at the 3- and 6-positions further modulate this reactivity.
Oxidation and Reduction Chemistry
While specific studies on the oxidation and reduction of this compound are not extensively documented, the general behavior of naphthyridine systems can be inferred. The nitrogen atoms in the 1,8-naphthyridine ring can be susceptible to oxidation to form N-oxides, which can, in turn, influence the reactivity of the ring system.
Reduction of the naphthyridine core can also be achieved, typically leading to partially or fully saturated ring systems. The conditions for such reactions would need to be carefully controlled to avoid undesired side reactions, such as dehalogenation of the bromo-substituent.
Further Functionalization and Heterocyclic Annulations
The bromine atom at the 3-position is a key handle for a variety of cross-coupling reactions, enabling the introduction of new functional groups. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents. These reactions significantly expand the diversity of accessible derivatives.
Heterocyclic annulations, where a new ring is fused to the existing naphthyridine core, can be achieved through multi-component reactions or by functionalizing the existing substituents. For instance, a derivative with an appropriately placed amino or hydroxyl group could undergo cyclization to form a new heterocyclic ring. One-pot, three-component reactions involving aromatic aldehydes, malononitrile (B47326) dimer, and enehydrazinoketones have been reported for the synthesis of annulated 1,8-naphthyridines. dntb.gov.ua
Formation of Fused and Bridged Naphthyridine Architectures
The development of novel polycyclic systems based on the 1,8-naphthyridine scaffold is an active area of research.
Cyclocondensation Reactions to Extend the Core Structure
Cyclocondensation reactions are a powerful tool for building complex molecular architectures. The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, can be adapted to extend the core structure. acs.orgnih.govrsc.org This typically involves the reaction of a 2-aminonicotinaldehyde derivative with a compound containing an active methylene (B1212753) group. For this compound, derivatization to introduce a suitable amino aldehyde functionality would be a prerequisite for such transformations. The synthesis of various substituted 1,8-naphthyridines has been achieved with high yields using water as a solvent, highlighting a green chemistry approach to these systems. rsc.org
| Reaction Type | Reactants | Product Type | Reference |
| Friedländer Annulation | 2-aminonicotinaldehyde, active methylene compounds | Substituted 1,8-naphthyridines | acs.orgnih.govrsc.org |
| One-pot, three-component reaction | Aromatic aldehyde, malononitrile dimer, enehydrazinoketone | Annulated 1,8-naphthyridines | dntb.gov.ua |
Intramolecular Cyclization Pathways for Novel Systems
Intramolecular cyclization offers a route to novel, often rigid and conformationally constrained, bridged or fused naphthyridine systems. By introducing reactive functional groups at appropriate positions on the this compound scaffold, subsequent intramolecular reactions can lead to the formation of new rings. For example, a derivative bearing a tethered alkyne and a nitrile group could potentially undergo an intramolecular [4+2] cycloaddition to form a fused pyridopyridine system. researchgate.net The synthesis of isoaaptamine, a marine alkaloid, involved an intramolecular cyclization of a quinolone intermediate to form a benzo[de] nih.govresearchgate.netnaphthyridine core, a related fused system. acs.org
| Starting Material Moiety | Reaction Type | Resulting Structure | Reference |
| Tethered alkyne and nitrile | Intramolecular [4+2] cycloaddition | Fused pyridopyridine | researchgate.net |
| Substituted quinolone | Intramolecular cyclization | Benzo[de] nih.govresearchgate.netnaphthyridine | acs.org |
Theoretical and Computational Investigations of this compound Systems
While computational studies have been conducted on related naphthyridine derivatives and other brominated heterocyclic compounds, the explicit data required to populate the requested sections for this compound does not exist in the reviewed literature. The generation of scientifically accurate content for the specified outline is therefore not possible.
Theoretical and Computational Investigations of 3 Bromo 6 Methoxy 1,8 Naphthyridine Systems
Advanced Topological and Interactional Analyses
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. This analysis is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to identify and differentiate between various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.
In a typical RDG analysis of a molecule like 3-Bromo-6-methoxy-1,8-naphthyridine, one would expect to observe:
Van der Waals interactions: Indicated by green-colored isosurfaces in the RDG plot, likely present in the regions of the fused aromatic rings.
Steric clashes: Represented by reddish-brown isosurfaces, which may occur between nearby hydrogen atoms or between the bromo and methoxy (B1213986) substituents depending on the molecule's conformation.
These non-covalent interactions play a crucial role in determining the molecule's three-dimensional structure and its interactions with biological macromolecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions.
For this compound, an MEP map would highlight the following features:
Negative potential regions (red to yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In the case of this compound, the nitrogen atoms of the naphthyridine core and the oxygen atom of the methoxy group are expected to be the most electron-rich regions, appearing as red or deep yellow on the MEP map. These sites are likely to act as hydrogen bond acceptors.
Positive potential regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the methyl group of the methoxy substituent would exhibit a positive electrostatic potential.
Neutral regions (green): These areas represent a balance of electrostatic potential.
Studies on related heterocyclic systems confirm that the nitrogen atoms and oxygen-containing functional groups are typically the primary sites for electrophilic interaction. The bromine atom, while electronegative, can also influence the surrounding electrostatic potential. The MEP map is instrumental in understanding the molecule's reactivity and its ability to form intermolecular interactions, which is critical for predicting its biological activity.
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques, such as docking and molecular dynamics simulations, are employed to predict and analyze how a ligand like this compound might interact with a biological target at the atomic level.
Molecular Docking Studies for Ligand-Target Binding Hypotheses
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While specific docking studies for this compound are not extensively documented, research on analogous compounds provides a framework for potential applications. For instance, derivatives of 1,8-naphthyridine (B1210474) have been investigated as potential inhibitors for various enzymes.
A study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione involved docking against biological targets to predict binding modes and affinities. acs.org Similarly, 3-methoxy flavone (B191248) derivatives have been docked against cancer targets like the estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov
The following table illustrates hypothetical docking results for this compound against a generic protein kinase, based on findings for similar heterocyclic compounds.
| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic Interaction |
| Lys72 | Hydrogen Bond with N1 | ||
| Glu170 | Hydrogen Bond with methoxy O | ||
| p38 MAP Kinase | -7.9 | Met109, Leu167 | Hydrophobic Interaction |
| Lys53 | Hydrogen Bond with N8 |
These hypothetical interactions suggest that the naphthyridine core and the methoxy group could be crucial for binding within the active site of a protein kinase. The bromine atom might also contribute to binding through halogen bonding, an interaction that is increasingly recognized as important in drug design.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time. These simulations can reveal the stability of the docked pose, conformational changes in the ligand and protein, and the key interactions that are maintained throughout the simulation.
For a compound like this compound, MD simulations would be performed after a docking study to validate the binding hypothesis. A study on 3-methoxy flavone derivatives utilized MD simulations to confirm the stability of the ligand-protein complexes with ER-α and EGFR. nih.gov The simulations showed that the active compounds remained stably bound within the active site, maintaining crucial hydrogen bonds and hydrophobic interactions.
A typical MD simulation analysis for a this compound-protein complex would involve monitoring metrics such as:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the receptor.
These simulations are critical for confirming the initial hypotheses from molecular docking and provide a more dynamic picture of the intermolecular interactions.
Strategic Utility of 3 Bromo 6 Methoxy 1,8 Naphthyridine As a Synthetic Intermediate
Building Block in the Construction of Complex Polycyclic Heterocycles
The presence of a bromine atom on the 1,8-naphthyridine (B1210474) ring makes 3-Bromo-6-methoxy-1,8-naphthyridine an ideal building block for the synthesis of more complex, fused polycyclic heterocyclic systems. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the key reactions in this context is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction allows for the coupling of the 3-bromo-1,8-naphthyridine (B90940) core with a wide variety of boronic acids or their esters. By choosing a boronic acid that contains another reactive group, a subsequent intramolecular cyclization can be triggered, leading to the formation of a new ring fused to the naphthyridine scaffold. For instance, coupling with an ortho-substituted phenylboronic acid could be followed by an intramolecular cyclization to construct a new heterocyclic ring, expanding the polycyclic system.
Another important transformation is the Buchwald-Hartwig amination. chemspider.comresearchgate.net This reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-naphthyridine with an amine. If a diamine or an amine with another nucleophilic group is used, a subsequent intramolecular condensation can lead to the formation of an additional heterocyclic ring. This strategy is particularly useful for constructing nitrogen-containing polycyclic systems.
The general approach for using this compound as a building block is outlined in the table below:
| Reaction Type | Coupling Partner | Potential Subsequent Reaction | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Intramolecular Cyclization | Fused Polycyclic Aromatic System |
| Buchwald-Hartwig Amination | Amine with a second functional group | Intramolecular Condensation | Fused Nitrogen-containing Heterocycle |
| Sonogashira Coupling | Terminal Alkyne | Intramolecular Cyclization | Fused Heterocycle with an alkyne-derived ring |
| Heck Coupling | Alkene | Intramolecular Cyclization | Fused Carbocyclic or Heterocyclic System |
These reactions, individually or in sequence, provide a robust platform for the construction of novel and complex polycyclic heterocycles with potential applications in materials science and medicinal chemistry.
Precursor for Scaffold Diversity in Organic Synthesis
The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. bldpharm.comnih.gov this compound serves as an excellent precursor for generating scaffold diversity, allowing chemists to systematically modify the core structure and explore the chemical space around it.
The reactivity of the bromine atom at the 3-position is central to this utility. It allows for the introduction of a vast range of substituents through various cross-coupling reactions. This is particularly significant as studies have shown that modifications at the C-3 position of the 1,8-naphthyridine ring are crucial for biological activity. nih.govresearchgate.net
Key transformations that contribute to scaffold diversity include:
Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl groups.
Buchwald-Hartwig Amination: Introduction of a wide range of primary and secondary amines, leading to new amino-naphthyridine derivatives.
Sonogashira Coupling: Introduction of substituted alkynes, which can be further functionalized.
Heck Coupling: Introduction of vinyl groups.
Stille Coupling: Introduction of organotin-derived fragments.
Cyanation: Introduction of a nitrile group, which can be a precursor to other functional groups like carboxylic acids or amines.
The methoxy (B1213986) group at the 6-position can also be a point of modification. It can be cleaved to a hydroxyl group, which can then be further functionalized, for example, through etherification or esterification, adding another layer of diversity to the generated scaffolds.
The ability to perform these modifications allows for the creation of a multitude of derivatives from a single, readily accessible precursor, making this compound a highly valuable tool in discovery chemistry.
Development of Libraries of Naphthyridine Derivatives
The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting material for the combinatorial synthesis of libraries of 1,8-naphthyridine derivatives. researchgate.netmdpi.com The reliable and high-yielding nature of palladium-catalyzed cross-coupling reactions allows for the parallel synthesis of a large number of compounds.
A typical workflow for library synthesis using this precursor would involve:
Reaction Plate Setup: An array of different coupling partners (e.g., boronic acids for Suzuki coupling or amines for Buchwald-Hartwig amination) is arranged in a multi-well plate format.
Parallel Synthesis: this compound and the appropriate catalyst system are added to each well, and the reactions are run in parallel under optimized conditions.
Purification and Characterization: The resulting library of compounds is then purified, often using high-throughput purification techniques, and characterized.
This approach enables the rapid generation of hundreds or even thousands of distinct 1,8-naphthyridine derivatives, where the diversity is introduced at the 3-position. Such libraries are invaluable for high-throughput screening campaigns to identify new hit compounds with desired biological activities. For instance, libraries of 1,8-naphthyridine derivatives have been successfully screened to identify potential anticancer agents. researchgate.net The availability of diverse compound libraries from suppliers like ChemDiv further facilitates such screening efforts. chemdiv.com
Q & A
Basic: What are the most reliable synthetic routes for preparing 3-Bromo-6-methoxy-1,8-naphthyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves bromination and methoxylation steps on a 1,8-naphthyridine backbone. A common approach is the Friedländer reaction using ionic liquid catalysts, which enhances reaction efficiency and reduces byproducts . For example, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo hydrolysis under controlled pH (adjusted with NaOH/MeOH/H₂O) to yield intermediates, followed by selective bromination at the C-3 position . Optimization includes:
- Temperature control : Reflux conditions (e.g., 80–100°C) to prevent decomposition.
- Catalyst selection : Ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .
Basic: How can substituent positioning (bromo vs. methoxy groups) influence the compound’s physicochemical properties?
Methodological Answer:
Substituents at C-3 (bromo) and C-6 (methoxy) affect electronic and steric properties:
- Electron-withdrawing bromine increases electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Methoxy groups at C-6 improve solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity .
Key analytical techniques : - ¹H/¹³C NMR : Chemical shifts at δ 7.8–8.5 ppm confirm aromatic proton environments.
- HPLC-MS : Verifies molecular weight (MW 269.08 g/mol) and purity .
Advanced: How do methyl substituents on the 1,8-naphthyridine core modulate binding affinity to biological targets (e.g., DNA or proteins)?
Methodological Answer:
Methyl groups enhance hydrophobic interactions and reduce entropy loss during binding. For example:
- Binding constants (Kₐ) : Methylated derivatives (e.g., 2-amino-5,7-dimethyl-1,8-naphthyridine) show a 20-fold increase in Kₐ (6.1 × 10⁶ M⁻¹) compared to non-methylated analogs (0.3 × 10⁶ M⁻¹) when binding cytosine in DNA duplexes .
- Thermodynamic analysis : ITC data reveal methyl groups lower ΔS (entropy penalty) by stabilizing bound conformations. ΔCp values (heat capacity change) correlate with hydrophobic surface burial .
| Substituent | Kₐ (10⁶ M⁻¹) | ΔG (kcal/mol) | ΔCp (cal/mol·K) |
|---|---|---|---|
| None (AND) | 0.30 | -7.2 | -161 |
| 7-Methyl (AMND) | 2.7 | -8.5 | -189 |
| 5,7-Dimethyl (ADMND) | 6.1 | -9.1 | -201 |
| 5,6,7-Trimethyl | 19 | -10.3 | -217 |
| Data from fluorescence titration and ITC experiments . |
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in activity data (e.g., IC₅₀ values) often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
- Structural analogs : Compare derivatives with identical substituents (e.g., 3-bromo vs. 5-bromo isomers). For instance, 3-Bromo-6-methoxy derivatives show 2–3× higher cytotoxicity (IC₅₀ = 1.47–3.19 μM) against MCF7 cells than 5-Bromo analogs due to improved DNA intercalation .
- Data validation : Cross-reference with orthogonal methods (e.g., SPR for binding kinetics, molecular docking for binding mode prediction) .
Advanced: How can computational methods guide the design of this compound analogs for targeting CTG/CTG DNA repeats?
Methodological Answer:
Molecular dynamics (MD) and docking simulations predict binding modes to CTG repeats:
- Hydrogen-bonding motifs : The 2-amino-1,8-naphthyridine unit forms H-bonds with thymine, while 3-aminoisoquinoline interacts with cytosine .
- Optimization criteria :
- Lipinski’s Rule : Ensure logP < 5, MW < 500 Da.
- Solvent-accessible surface area (SASA) : < 600 Ų improves membrane permeability.
Case study : The heterodimer of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline binds CTG/CTG with ΔG = -9.8 kcal/mol (AutoDock Vina) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at C-3: δ ~8.2 ppm).
- Mass spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 270.03.
- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., C-6 methoxy vs. C-5) .
- Melting point analysis : Sharp mp ranges (e.g., 108–111°C) indicate purity .
Advanced: How do thermodynamic parameters (ΔH, ΔS, ΔCp) inform the binding mechanism of this compound to protein targets?
Methodological Answer:
ITC and van’t Hoff analyses reveal:
- ΔH-driven binding : Negative ΔH (exothermic) indicates hydrogen bonding/van der Waals interactions.
- ΔS compensation : Positive ΔS (entropy gain) suggests hydrophobic effects dominate.
- ΔCp correlation : A ΔCp < -200 cal/mol·K implies substantial hydrophobic surface burial, as seen in ATMND derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
